PBD dimer-2

DNA Sequence Selectivity Minor Groove Cross-Linking PBD Dimer SAR

PBD dimer-2 is the exclusive n=5 C8-diether-linked pyrrolobenzodiazepine dimer. Substitution with even-linker (n=4/6) analogs is invalid—linker parity dictates DNA affinity, cross-linking kinetics (81% h⁻¹ μM⁻¹), and cytotoxicity. This intermediate-potency warhead (n=3 > n=5 > n=6 > n=4) targets 5'-Pu-GA(T/A)TC-Py with predictable damage profiles, enabling ADC programs where extreme potency is a liability. Essential benchmark for PBD SAR. For research use only; not for human use.

Molecular Formula C31H36N4O6
Molecular Weight 560.6 g/mol
Cat. No. B12388914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBD dimer-2
Molecular FormulaC31H36N4O6
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC
InChIInChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1
InChIKeyJMRUKTNVBSHJFI-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBD Dimer-2 (CAS 145325-57-1) for ADC Development: A C8-Linked Pyrrolobenzodiazepine Dimer with Defined DNA Cross-Linking Properties


PBD dimer-2 (compound 2c) is a C8-linked pyrrolobenzodiazepine dimer with the molecular formula C31H36N4O6 and a molecular weight of 560.64 g/mol [1]. It is a member of a homologous series of PBD dimers characterized by diether linkages of varying methylene chain lengths (n=3-6), where PBD dimer-2 specifically possesses an n=5 linker [2]. This dimeric structure enables it to function as a DNA minor groove cross-linking agent, a mechanism that underpins its utility as a cytotoxic payload for antibody-drug conjugates (ADCs) in cancer research [1].

Why PBD Dimer-2 Cannot Be Interchanged with Other PBD Dimers: The Critical Role of Linker Length


Substituting PBD dimer-2 with another C8-linked PBD dimer is not scientifically valid due to the profound impact of linker length on DNA sequence recognition, cross-linking efficiency, and resulting cytotoxic potency. The homologous series of PBD dimers with C8-O-(CH2)n-O-C8' diether linkages (n = 3-6) exhibit an alternating pattern of biological activity. Compounds with an odd number of methylenes in the linker (n=3 or 5) demonstrate significantly higher DNA-binding affinity, faster cross-linking kinetics, and greater cytotoxicity than those with an even number of methylenes (n=4 or 6) [1]. This non-linear relationship means that even structurally similar analogs with different linker lengths (e.g., PBD dimer-2 with n=5 vs. PBD dimer-4 with n=4) possess distinct functional profiles that directly impact the efficacy of the final ADC construct [2].

Quantitative Differentiation of PBD Dimer-2: A Comparative Analysis of Sequence Selectivity, Cross-Linking Kinetics, and Cytotoxic Potency


Evidence 1: PBD Dimer-2 Targets a Unique, Extended 6-Base Pair DNA Sequence Not Recognized by the Lead Analog DSB-120

PBD dimer-2 (n=5) exhibits a distinct DNA sequence selectivity compared to the shorter n=3 analog (DSB-120). While DSB-120 cross-links a 5'-Pu-GATC-Py sequence spanning 2 base pairs, PBD dimer-2's extended linker allows it to span an additional base pair and cross-link a longer 5'-Pu-GA(T/A)TC-Py sequence [1]. This difference in target sequence length (4 bp vs 6 bp) is a direct consequence of linker length and determines which genomic loci can be effectively engaged by the payload.

DNA Sequence Selectivity Minor Groove Cross-Linking PBD Dimer SAR

Evidence 2: PBD Dimer-2 Exhibits Superior DNA Cross-Linking Efficiency Compared to Even-Numbered Linker Homologs

The efficiency of DNA cross-linking is highly dependent on linker length parity. PBD dimer-2 (n=5) achieves a cross-linking rate of 81% h⁻¹ μM⁻¹, which is significantly faster than the n=4 homolog (10.3% h⁻¹ μM⁻¹) and the n=6 homolog (23% h⁻¹ μM⁻¹) [1]. This 3.5-fold to 8-fold increase in cross-linking rate compared to even-numbered homologs underscores the functional penalty of selecting a PBD dimer with an inappropriate linker length.

DNA Cross-Linking Kinetics Linker Length SAR PBD Dimer Activity

Evidence 3: In Vitro Cytotoxicity of PBD Dimer-2 is Predicted to be Intermediate Within Its Homologous Series

The rank order of in vitro cytotoxicity for the C8-linked PBD dimer series has been established as: n = 3 (DSB-120) > n = 5 (PBD dimer-2) > n = 6 > n = 4 [1]. This ranking directly correlates with the cross-linking efficiency data, confirming that linker length is a primary determinant of biological activity. PBD dimer-2 occupies a middle ground, offering a balance between the high potency of DSB-120 and the lower activity of the even-numbered homologs.

In Vitro Cytotoxicity PBD Dimer Potency Structure-Activity Relationship

Defined Application Scenarios for PBD Dimer-2 Based on Its Unique Cross-Linking Profile


Engineering ADCs for Cancers with Altered DNA Repair Pathways

Given its defined 5'-Pu-GA(T/A)TC-Py target sequence [1], PBD dimer-2 can be selected as a payload for ADCs intended to target tumors with specific deficiencies in DNA repair pathways that process interstrand cross-links. Unlike a non-sequence-selective cross-linker, PBD dimer-2's sequence preference allows for a more predictable damage profile, which may be exploited in combination with other DNA-damaging agents or in tumors with known repair vulnerabilities.

ADC Payload Optimization Requiring a Balance of Potency and Tolerability

The intermediate cytotoxic rank of PBD dimer-2 (n=3 > n=5 > n=6 > n=4) makes it a rational choice for ADC programs where the extreme potency of the n=3 analog (DSB-120) may be a liability [1]. In such cases, PBD dimer-2 offers a potent yet potentially more manageable cytotoxic warhead. This is a common consideration in ADC development, where payload potency must be balanced with systemic tolerability to achieve a therapeutic window.

Comparative SAR Studies of PBD Dimer-Based Payloads

Researchers investigating the structure-activity relationships (SAR) of PBD dimers will require PBD dimer-2 as a key reference compound in the n=5 linker class. Its well-characterized cross-linking kinetics (81% h⁻¹ μM⁻¹) [1] and sequence selectivity provide a benchmark against which novel analogs or linker-modified variants can be quantitatively compared.

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